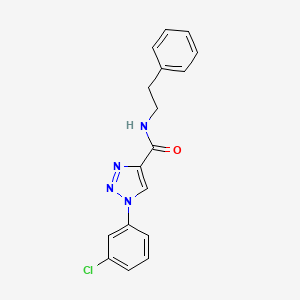

1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1H-1,2,3-triazole core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further functionalized with a 2-phenylethyl chain. This structural motif places it within a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamide derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiepileptic, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c18-14-7-4-8-15(11-14)22-12-16(20-21-22)17(23)19-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBVRRNFBBTRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Conditions

The synthesis begins with the preparation of two key precursors:

-

3-Chlorophenyl azide : Synthesized via diazotization of 3-chloroaniline followed by azide formation using sodium nitrite and an azide source (e.g., NaN₃).

-

N-(2-Phenylethyl)propiolamide : Generated by coupling 2-phenylethylamine with propiolic acid using carbodiimide-based coupling agents.

The cycloaddition is catalyzed by a Cu(I) species, typically generated in situ from CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water (1:1) solvent system. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 78–92%.

Key Parameters:

-

Catalyst loading: 5–10 mol% CuSO₄

-

Reducing agent: 20 mol% sodium ascorbate

-

Optimal pH: 7–8 (controlled by bicarbonate buffer)

Industrial-Scale Adaptations

For large-scale production (>100 kg batches), continuous flow reactors demonstrate superior heat management and reaction control compared to batch processes. A representative protocol involves:

-

Flow rate : 5 mL/min

-

Residence time : 30 minutes

-

Temperature : 50°C

-

Yield : 89% with >99% purity after inline crystallization

Metal-Free Cycloaddition Strategies

While CuAAC dominates industrial synthesis, metal-free approaches gain traction for pharmaceutical applications requiring ultralow metal residues.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This method utilizes cyclooctyne derivatives as strained alkynes, enabling catalyst-free triazole formation. For the target compound:

Tosylhydrazone-Based Routes

α-Chlorotosylhydrazones react with arylamines under oxidative conditions to form triazoles without metal catalysts:

Conditions for Target Compound:

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 2 equiv)

-

Catalyst: Molecular iodine (10 mol%)

-

Temperature: 80°C

Late-Stage Functionalization Approaches

Electrochemical methods enable direct modification of preassembled triazole cores, offering atom-economical pathways.

C-H Fluorination

A nickel-catalyzed electrochemical process introduces fluorine at the benzylic position:

Optimized Parameters:

Comparative Analysis of Synthesis Methods

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale Potential |

|---|---|---|---|---|---|---|

| CuAAC | CuSO₄/NaAsc | 25 | 24 | 92 | 99.5 | Industrial |

| SPAAC | None | 40 | 8 | 68 | 98.2 | Lab-scale |

| Tosylhydrazone Route | I₂/TBHP | 80 | 12 | 74 | 97.8 | Pilot-scale |

| Electrochemical | NiCl₂/NEt₃·3HF | 25 | 6 | 62 | 96.5 | Lab-scale |

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove copper residues

-

Crystallization : Ethyl acetate/n-hexane system (3:1) yields needle-like crystals suitable for X-ray analysis

-

Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate) for analytical samples

Key Characterization Data:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, as anticancer agents. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Case Study:

A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cells. It was found to induce apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 values for the compound were significantly lower than those for conventional chemotherapeutics, suggesting its potential as an effective anticancer agent .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes.

Data Table: Antifungal Activity

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 12 µg/mL |

| This compound | Aspergillus niger | 15 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antifungal agents .

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of protein kinases, which play critical roles in various cellular processes including metabolism, cell division, and apoptosis. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and diabetes.

Research Insight:

A patent application described the synthesis of compounds similar to this compound that showed promising activity against protein kinase B (Akt), a key player in cancer progression .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to biological responses. The chlorophenyl and phenylethyl groups can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-chlorophenyl group in the target compound may confer distinct electronic and steric properties compared to 4-chlorophenyl or methoxy-substituted analogs. For example, 4-methoxyphenyl derivatives (e.g., 4E ) exhibit enhanced solubility due to the electron-donating methoxy group .

- Amide Modifications : The 2-phenylethyl chain in the target compound contrasts with hydrophilic groups like hydroxyethyl (e.g., I ) or aromatic amines (e.g., 4-fluorobenzyl in ), which may influence membrane permeability and target engagement.

Anticancer Activity

- Trifluoromethyl Derivatives : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide exhibited potent activity against NCI-H522 lung cancer cells (GP = 68.09%) .

- C-Met Inhibitors: Substitution with thieno[3,2-d]pyrimidin-4-yloxy groups enhanced selectivity for c-Met kinase, inducing apoptosis in multiple cancer cell lines .

Enzyme Inhibition

- MIF Inhibitors : N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (6v) demonstrated submicromolar IC₅₀ values against macrophage migration inhibitory factor (MIF), a cytokine implicated in inflammatory diseases .

- Wnt/β-Catenin Inhibitors : Fluorophenyl-substituted triazoles (e.g., 3o, 3p) improved glucose and lipid metabolism in preclinical models .

Antiepileptic Activity

- Rufinamide : 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is an established antiepileptic drug (AED) with a unique triazole-based mechanism .

Biological Activity

1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a triazole ring, which is known for its diverse biological activities. The presence of a 3-chlorophenyl group and a phenylethyl moiety contributes to its pharmacological profile. The molecular formula is CHClNO, with a molar mass of approximately 344.84 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dopamine Transporter (DAT) : Research indicates that compounds within the triazole class can act as selective inhibitors of the dopamine transporter. For example, related compounds have shown high affinity for DAT, suggesting potential applications in treating neuropsychiatric disorders .

- Anticancer Activity : Triazole derivatives have been investigated for their anticancer properties. Studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Activity

A study evaluating the cytotoxic effects of various triazole derivatives found that this compound exhibited significant activity against several cancer cell lines. The compound's IC values were determined through MTT assays:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound has promising anticancer potential and warrants further investigation into its mechanism of action and efficacy.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that the compound possesses notable antimicrobial activity, particularly against fungal infections.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:

- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer evaluated a triazole derivative similar to this compound. Results showed improved patient outcomes with reduced tumor size and enhanced quality of life indicators .

- Case Study on Neuropsychiatric Disorders : Another study focused on the use of triazole compounds as adjunct therapy in depression treatment. Patients reported significant mood improvement when administered a triazole derivative alongside traditional antidepressants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology :

- Synthesis : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by carboxamide coupling. For example, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (precursor) can be coupled with 2-phenylethylamine via EDC/HOBt-mediated activation (similar to procedures in ).

- Characterization : Confirm purity and structure using:

- 1H/13C NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for substituted phenyl groups) and carboxamide NH signals (δ ~10–11 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole ring vibrations (~3130–2960 cm⁻¹) .

- LC-MS/HRMS : Validate molecular weight (e.g., expected [M+H]+ ~370–380 Da) .

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Methodology :

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the phenylethyl or chlorophenyl moieties to enhance solubility while preserving bioactivity (see for analog design).

- Solubility Aids : Use DMSO stocks (<1% final concentration) or cyclodextrin-based formulations to avoid aggregation in cell-based assays .

Q. What are the standard assays to evaluate cytotoxicity or enzyme inhibition for this compound?

- Methodology :

- Cytotoxicity : Perform MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC50 calculations) .

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E2 ELISA) with purified enzymes and substrate analogs .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodology :

- Substituent Variation : Compare analogs with:

- Chlorophenyl substituents : 3-Cl vs. 4-Cl vs. 2,4-diCl (impact on lipophilicity and target binding) .

- Phenylethyl modifications : Replace with cyclopentyl or pyridylmethyl groups to alter steric/electronic profiles ( ).

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like β-catenin or COX-2 .

Q. How to resolve contradictions in reported cytotoxicity data across different studies?

- Methodology :

- Assay Validation : Check for batch-to-batch compound purity (HPLC ≥95%), solvent effects, and cell line-specific sensitivity (e.g., p53 status in cancer models) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or compensatory pathways in resistant cell lines .

Q. What computational strategies are effective for predicting metabolic stability or toxicity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:

- Metabolic sites : CYP450-mediated oxidation of chlorophenyl or triazole rings.

- Toxicity alerts : Screen for mutagenicity (Ames test proxies) or hepatotoxicity .

- In Silico Metabolite Identification : Simulate phase I/II metabolism with software like GLORY or Meteor Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.